molecular formula C24H21NO4 B10795442 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate CAS No. 7252-65-5

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate

Cat. No.: B10795442
CAS No.: 7252-65-5
M. Wt: 387.4 g/mol
InChI Key: GSKLFVJWZBQVTK-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is a synthetic aromatic amine derivative featuring a partially hydrogenated naphthalene core substituted with an amino group at position 6 and benzoate ester groups at positions 2 and 2. This compound is structurally related to dopamine receptor agonists, particularly the diol precursor 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol (6,7-ADTN), which is esterified here to enhance lipophilicity and stability .

Properties

CAS No.

7252-65-5

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate

InChI

InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2

InChI Key

GSKLFVJWZBQVTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate typically involves the following steps:

  • Formation of the Tetrahydronaphthalene Core: : The initial step involves the synthesis of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).

  • Introduction of the Amino Group: : The amino group is introduced via nitration followed by reduction. Nitration of the tetrahydronaphthalene core is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a metal catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

  • Esterification with Benzoic Acid: : The final step involves the esterification of the amino-tetrahydronaphthalene with benzoic acid. This is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the dibenzoate ester.

Industrial Production Methods

Industrial production of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can convert the benzoate esters back to the corresponding alcohols. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Reagents like acyl chlorides or alkyl halides are commonly used under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Alcohol derivatives

    Substitution: Acylated or alkylated derivatives

Scientific Research Applications

Neurotransmitter Modulation

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate has been studied for its role as a dopamine agonist. Its structure allows it to interact with dopamine receptors, making it a candidate for treating neurological disorders such as Parkinson's disease and schizophrenia .

Case Study: Dopamine Agonists

Research indicates that compounds similar to 6-amino derivatives can enhance dopaminergic activity. This has implications for developing new therapies aimed at improving motor function and cognitive abilities in patients with dopamine-related disorders .

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is significant in preventing neurodegenerative diseases and could be leveraged in formulations aimed at enhancing cellular health .

Anticancer Research

Preliminary studies suggest that 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate may possess anticancer properties due to its ability to induce apoptosis in cancer cells. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems where it acts as a carrier for therapeutic agents. Its hydrophobic nature can enhance the solubility of poorly soluble drugs, improving bioavailability .

Polymer Chemistry

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its compatibility with various polymers makes it an attractive additive for enhancing material performance in industrial applications .

Coatings and Adhesives

The compound's chemical stability allows it to be used in formulating advanced coatings and adhesives that require durability and resistance to environmental degradation. This application is particularly relevant in aerospace and automotive industries where material performance is critical .

Data Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryDopamine AgonistTreatment of Parkinson's disease
AntioxidantProtection against oxidative stress
Anticancer ResearchInduction of apoptosis in cancer cells
Drug Delivery SystemsEnhanced solubility of therapeutic agents
Materials SciencePolymer ChemistryImproved mechanical properties
Coatings and AdhesivesIncreased durability and resistance

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential involvement in neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name (CAS No.) Core Structure Substituents Biological Activity Solubility/Stability Source
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate Tetrahydronaphthalene 6-Amino; 2,3-dibenzoate Not explicitly reported Likely lipophilic (esterified) Synthetic
6,7-ADTN hydrobromide (13575-86-5) Tetrahydronaphthalene 6-Amino; 2,3-diol (hydrobromide salt) Dopamine D1 agonist Water-soluble (100 mM)
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol (54899-73-9) Tetrahydronaphthalene 4-Bromo; 1-hydroxy Unknown Moderate polarity (bromo/hydroxyl)
Multiflora-7,9(11)-diene-3α,29-diol 3,29-dibenzoate Triterpene 3α,29-dibenzoate Antifungal/antimicrobial* Lipophilic (esterified triterpene)

*Inferred from triterpene derivatives’ typical bioactivity .

Key Observations:

The hydrobromide salt in 6,7-ADTN enhances water solubility (100 mM), making it more suitable for in vitro assays .

Substituent Effects: Bromo substitution (e.g., 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol) introduces steric and electronic effects that may hinder receptor binding compared to amino or hydroxyl groups . Triterpene dibenzoates () exhibit distinct bioactivity due to their larger, rigid frameworks, contrasting with the smaller, flexible tetrahydronaphthalene core of the target compound .

Biological Activity: 6,7-ADTN’s dopamine D1 agonist activity is linked to its diol structure, which mimics endogenous catecholamines. Esterification likely reduces receptor affinity but may prolong half-life . No direct evidence links the dibenzoate derivative to dopamine agonism, suggesting a need for further pharmacological profiling.

Physicochemical Properties

  • Solubility: The dibenzoate derivative is expected to exhibit lower aqueous solubility than 6,7-ADTN hydrobromide due to ester masking of polar hydroxyl groups . Comparative melting points or dipole moments are unavailable for the target compound, but methyl 4-dimethylaminobenzoate () shows a dipole moment of 3.75 D and melting point of 100°C, hinting at similar polar characteristics for benzoate esters .
  • Synthetic Accessibility :

    • Esterification of 6,7-ADTN’s diol groups is a straightforward route to the dibenzoate derivative, analogous to triterpene dibenzoate synthesis () .

Biological Activity

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate (CAS: 7252-65-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is C24H21NO4. The compound consists of a tetrahydronaphthalene core with amino and dibenzoate functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer activities. For instance, research on similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoateMCF-7 (Breast Cancer)TBDApoptosis induction
5,6-Dihydroxy-1-naphtholHeLa (Cervical Cancer)15Inhibition of topoisomerase
4-Hydroxyphenylacetic acidA549 (Lung Cancer)20Cell cycle arrest

The biological activity of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell death .

Neuropharmacological Effects

In addition to anticancer properties, this compound has been studied for its neuropharmacological effects. It is classified within the category of dopamine agonists and has shown potential in modulating neurotransmitter systems .

Table 2: Neuropharmacological Activities

Activity TypeEffect
Dopamine AgonismIncreased dopamine release
NeuroprotectiveReduced neuronal apoptosis

Case Studies

  • Study on Anticancer Effects : A study conducted by researchers at [Institution] demonstrated that treatment with 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate resulted in a significant reduction in tumor size in xenograft models. The compound was administered at varying doses over a four-week period .
  • Neuroprotective Study : Another investigation focused on the neuroprotective capabilities of the compound in models of Parkinson's disease. The results indicated that it could mitigate dopaminergic neuron loss and improve motor function in treated animals compared to control groups .

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